molecular formula C12H15NO2 B181575 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 4721-98-6

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

カタログ番号: B181575
CAS番号: 4721-98-6
分子量: 205.25 g/mol
InChIキー: VASUQTGZAPZKFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a substituted isoquinoline alkaloid derivative characterized by methoxy groups at positions 6 and 7, a methyl group at position 1, and a partially saturated heterocyclic ring. Isoquinoline alkaloids are structurally analogous to endogenous neurotransmitters, enabling diverse pharmacological activities . This compound serves as a precursor for synthesizing bioactive molecules, including muscle relaxants like mivacurium , and is pivotal in asymmetric transfer hydrogenation (ATH) studies to produce chiral amines .

Synthesis: The compound is synthesized via condensation of homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine) with nitroalkanes in polyphosphoric acid (PPA) . Alternative methods involve NaBH₄ reduction of imine intermediates or tert-butoxycarbonyl (Boc) protection strategies . HPLC analysis (n-heptane:isopropanol, 0.5 mL/min) confirms purity, with retention times of 3.4 min for the dihydroisoquinoline and 5.9–7.8 min for its tetrahydro derivatives .

化学反応の分析

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetonitrile, and benzyl cyanide . For instance, the compound can be oxidized to form corresponding quinone derivatives or reduced to yield tetrahydroisoquinoline derivatives.

科学的研究の応用

Therapeutic Potential

1.1 Pharmacological Activities

Research has highlighted the potential of DMQ derivatives in various therapeutic areas:

  • Smooth Muscle Contractility : A study investigated the effects of a derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), on smooth muscle tissue. It was found that DIQ significantly reduced calcium-dependent contractions in isolated smooth muscle preparations. This effect was attributed to the compound's interaction with muscarinic acetylcholine receptors and serotonin receptors (5-HT2A and 5-HT2B), suggesting its potential as a modulator of muscle contractility .
  • Neuroprotective Effects : DMQ has been studied for its neuroprotective properties, particularly as an intermediate in the synthesis of tetrabenazine, a medication used to treat Huntington's disease. The synthesis of DMQ hydrochloride is critical in producing tetrabenazine, which is essential for managing chorea associated with this condition .

3.1 In Vitro Studies

In vitro studies have demonstrated the physiological effects of DMQ derivatives:

  • Calcium Channel Modulation : The ability of DIQ to modulate calcium currents in smooth muscle cells was confirmed through immunohistochemical tests, showing a significant reduction in receptor activity when treated with DIQ alongside serotonin . This suggests that DMQ derivatives could be further explored for cardiovascular applications.

3.2 Photocatalytic Applications

Recent research has also explored the use of DMQ in photocatalytic reactions:

  • Photo-Induced Reactions : Studies have shown that DMQ can undergo photo-induced imine reduction reactions when used as a substrate with various catalysts. This highlights its potential utility in synthetic organic chemistry beyond medicinal applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Effect of Methoxy Substitution on Reactivity

The positions and number of methoxy groups significantly influence reaction kinetics and stereoselectivity in ATH:

Compound Methoxy Substitution Reaction Rate (ATH) Enantiomeric Excess (ee) Key Observation
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline 6,7-di-OCH₃ High 69% (Rh catalyst C3) 7-OCH₃ mitigates 6-OCH₃ steric hindrance
6-Methoxy-1-methyl-3,4-dihydroisoquinoline 6-OCH₃ Low N/A Reduced rate due to steric hindrance
1-Methyl-3,4-dihydroisoquinoline None Moderate Variable Base-dependent stereoselectivity

The 7-methoxy group enhances electron density at the imine nitrogen, accelerating substrate activation in ATH. Conversely, 6-methoxy substitution alone reduces reactivity but is counterbalanced by 7-OCH₃ in the 6,7-dimethoxy derivative .

Influence of Position 1 Substituents

The substituent at position 1 modulates steric and electronic interactions with catalysts:

  • 1-Methyl vs. 1-Phenyl: this compound achieves 69% ee with RhCp*TsDPEN catalysts . 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (cryptostyline precursor) yields only 7% ee under similar conditions due to increased steric bulk .

Catalytic Reactivity in Asymmetric Transfer Hydrogenation

Rhodium and iridium complexes show superior performance for 6,7-dimethoxy-1-methyl derivatives compared to other substrates:

Catalyst Substrate ee (%) Conversion (%) Additive
RhCp*TsDPEN (C3) 6,7-Dimethoxy-1-methyl 69 >99 La(OTf)₃
Ir-C2 6,7-Dimethoxy-1-methyl 57 85 None
Ru-C5 1-Methyl-3,4-dihydroisoquinoline <5 Trace La(OTf)₃

La(OTf)₃ enhances conversion by Lewis acid activation, particularly for rhodium catalysts . In contrast, 1-methyl-3,4-dihydroisoquinoline exhibits lower stereoselectivity without methoxy groups .

Photophysical and Pharmacological Properties

  • Photophysics : Protonation in protic solvents generates dual emission centers (solvated neutral and cationic forms), with methoxy groups stabilizing excited-state charge transfer . Chloro or nitro substituents (e.g., 6,7-dichloro derivatives) may alter UV-Vis absorption due to stronger electron-withdrawing effects.
  • Bioactivity: 6,7-Dihydroxy-3,4-dihydroisoquinoline inhibits NF-κB and cancer cell invasion , whereas 6,7-dimethoxy-1-methyl derivatives are precursors to neuromuscular blockers .

生物活性

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (DMHIQ) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

DMHIQ is characterized by the presence of two methoxy groups at the 6 and 7 positions and a methyl group at the 1 position of the isoquinoline structure. The molecular formula is C_12H_15N_O_2. It can be synthesized through various methods, including a one-pot reaction involving 3,4-dimethoxy phenethylamine and formylation reagents, which facilitates efficient production compared to traditional multi-step synthesis approaches.

The biological activity of DMHIQ is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : DMHIQ has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions in pharmacological contexts.
  • Receptor Modulation : Studies indicate that DMHIQ affects neurotransmitter systems by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, it has demonstrated a significant reduction in receptor activity in smooth muscle tissues, influencing muscle contractility .

Biological Activities

DMHIQ exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.
  • Anticancer Properties : Research indicates that DMHIQ may inhibit cell proliferation in cancer cell lines. For example, it has shown efficacy against MDA-MB-231 breast cancer cells at specific concentrations .
  • Spasmolytic Effects : The compound has demonstrated spasmolytic activity, which could be beneficial in gastrointestinal disorders by relaxing smooth muscle contractions.

Table 1: Summary of Biological Activities of DMHIQ

Activity TypeDescriptionReference
NeuroprotectionPotential protective effects on neuronal cells
AnticancerInhibition of MDA-MB-231 cell proliferation
SpasmolyticReduction in smooth muscle contractions
Enzyme InhibitionInhibits CYP1A2 enzyme activity

Experimental Data

In one study, DMHIQ was administered at varying concentrations to smooth muscle preparations. The results indicated:

  • A significant increase in cytosolic calcium levels was observed with DMHIQ treatment, suggesting its role in enhancing muscle contractility through L-type calcium channels .
  • When co-administered with serotonin (5-HT), DMHIQ showed a marked inhibition of neuronal activity in myenteric plexus tissues .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via the Bischler-Napieralski reaction. Starting from 2-(3,4-dimethoxyphenyl)ethanamine, the amine is first converted to an acetamide derivative, followed by cyclodehydration using reagents like POCl₃ or PCl₃. Yields are highly dependent on the stoichiometry of the dehydrating agent and reaction temperature. For example, excess POCl₃ at 80–100°C improves cyclization efficiency, but higher temperatures risk side reactions. Post-synthesis purification via recrystallization or chromatography is critical for isolating high-purity product .

Q. How do structural modifications (e.g., methoxy groups) in 3,4-dihydroisoquinolines affect reaction kinetics in asymmetric transfer hydrogenation (ATH)?

Methoxy substituents at positions 6 and 7 significantly enhance reaction rates in ATH. Kinetic NMR studies show that a 7-methoxy group increases electron density at the imine nitrogen, facilitating hydride transfer. Conversely, a 6-methoxy group introduces steric hindrance, slowing the reaction. However, the combined presence of 6,7-dimethoxy groups results in a net rate enhancement due to electronic effects outweighing steric limitations. Substrates lacking methoxy groups (e.g., 1-methyl-3,4-dihydroisoquinoline) exhibit up to 50% slower reaction rates under identical conditions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : For verifying substitution patterns (e.g., methoxy groups at C6/C7) and dihydroisoquinoline ring conformation.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic purity, especially for deuterated analogs .
  • X-ray crystallography : Resolves stereochemical ambiguities in catalytic intermediates (e.g., [Cp*Ir(biot-p-L)Cl]⊂SAV-S112A hybrid catalyst) .

Advanced Research Questions

Q. How do ligand modifications in Ru and Ir catalysts influence enantioselectivity in the reduction of this compound?

Ligands with naphthalene-1-sulfonyl (NpsDPEN) or bornyl-sulfonyl (CsDPEN) moieties improve enantioselectivity by creating chiral pockets that stabilize specific transition states. For example, [Cp*Ir(biot-p-L)Cl]⊂SAV-S112A achieves 96% ee in salsolidine synthesis due to optimized steric and electronic interactions between the ligand and substrate. In contrast, Os(II)-arene catalysts with simpler ligands yield ≤23% ee, highlighting the importance of ligand-substrate complementarity .

Q. What explains contradictory catalytic performance data between Os(II)-arene and hybrid metalloenzyme catalysts for this substrate?

Os(II)-arene catalysts (e.g., complexes 87 and 89) exhibit low enantioselectivity (20–23% ee) due to poor stereochemical control in their planar coordination geometry. In contrast, hybrid metalloenzymes like [Cp*Ir(biot-p-L)Cl]⊂SAV-S112A leverage protein scaffolding to enforce a rigid chiral environment, achieving up to 96% ee. Kinetic studies suggest hybrid systems also benefit from substrate preorganization within the enzyme binding pocket .

Q. How do steric and electronic effects in electrocatalytic hydrogenation (ECH) compare to traditional ATH for this substrate?

ECH using fluorine-modified cobalt (Co-F) catalysts operates under mild aqueous conditions (pH 7, room temperature) and avoids stoichiometric reductants like HCOONa. Co-F achieves near-quantitative conversion of this compound, whereas traditional ATH with Ru catalysts requires elevated temperatures (60°C) and prolonged reaction times. The fluorine layer on Co-F enhances proton-coupled electron transfer (PCET), critical for activating the imine bond .

Q. What methodologies resolve low diastereoselectivity in Reissert compound synthesis involving this substrate?

Diastereoselectivity in Reissert reactions (e.g., with chiral menthyl or cholesteryl esters) is improved by:

  • Low-temperature anion formation : Using NaH at -40°C in DMF to stabilize tetrahedral intermediates.
  • Crystallization-driven purification : Single recrystallization of products like (S)-12 yields >99% diastereomeric purity. However, planar or rapidly inverting Reissert anions limit selectivity in aldehyde/alkyl halide additions, necessitating iterative screening of chiral auxiliaries .

Q. Methodological Considerations

Q. How can substrate structural diversity (e.g., alkyl vs. aryl substituents) be leveraged to study structure-activity relationships (SAR) in catalytic reductions?

Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., 1-phenyl, 1-alkyl) and measuring kinetic parameters (kcat, KM). For instance:

  • Electron-donating groups (e.g., -OMe) : Increase reaction rates in ATH by 2–3× compared to electron-withdrawing groups (-NO₂).
  • Steric bulk (e.g., 1-(3,4,5-trimethoxybenzyl)) : Enhances enantioselectivity but reduces turnover frequency (TOF) due to hindered substrate binding .

Q. What strategies mitigate data variability in enantiomeric excess (ee) measurements across different catalytic systems?

  • Standardized chiral columns : Use Daicel Chiralpak® columns (e.g., AD-H, AS-3) for consistent HPLC ee determination.
  • Internal calibration : Spiking reactions with racemic standards to correct for detector bias.
  • Cross-validation : Correlate HPLC results with circular dichroism (CD) or NMR chiral shift reagents .

特性

IUPAC Name

6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASUQTGZAPZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197068
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4721-98-6
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4721-98-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, conversion>99%, ee 82% (GC, sample derivatised by treatment with acetic anhydride pyridine, Chirasil DEX CB, 25 m×0.25 mm, injector/detector 200° C., helium 20 psi, 170° C. for 20 minutes then ramp at 5° C./min to 200° C., hold for 10 minutes, retention times 30.18 minutes and 30.45 minutes).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 3
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 4
Reactant of Route 4
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 5
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 6
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。